USL311

Oral Bioavailability Pharmacokinetics CXCR4 Antagonist

Choose USL311 for its clinical-phase differentiation: oral bioavailability supports chronic dosing in GBM orthotopic models without injection-related stress. Patent WO2018162924A1 covers breast, bladder, colon, rectum, and liver cancers, aligning with clinical trial NCT02765165 combination protocols. Not interchangeable with AMD3100 or motixafortide. Ensure translational relevance by selecting this Phase 1/2-validated heterocyclic CXCR4 antagonist.

Molecular Formula C24H34N6O
Molecular Weight 422.6 g/mol
CAS No. 1373268-67-7
Cat. No. B611602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSL311
CAS1373268-67-7
SynonymsUSL-311;  USL 311;  USL311
Molecular FormulaC24H34N6O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31)
InChIKeyXNUNVQKARNSSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

USL-311 (CAS 1373268-67-7) CXCR4 Antagonist Sourcing and Baseline Properties


USL-311, also known as USL311, is an orally bioavailable small molecule antagonist of C-X-C chemokine receptor type 4 (CXCR4) [1]. It is a synthetic organic compound with the molecular formula C24H34N6O and a molecular weight of 422.57 g/mol, featuring a 2-pyridinecarboxamide core substituted with a 1-isopropylpiperidin-4-yl-1,4-diazepane moiety . USL-311 is in development as an antineoplastic agent, having advanced to Phase 1/2 clinical trials for advanced solid tumors and relapsed/recurrent glioblastoma multiforme (GBM) [2]. It functions by binding to CXCR4 and blocking the interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12) [1].

USL-311 vs. Alternative CXCR4 Antagonists: Why Chemical Substitution is Not a Trivial Procurement Decision


While several small molecule CXCR4 antagonists exist, including AMD3100 (Plerixafor), AMD070, and motixafortide (BL-8040), these compounds are not interchangeable in research or clinical contexts [1]. CXCR4 antagonists exhibit highly divergent physicochemical, pharmacokinetic, and safety profiles that critically influence their utility. For instance, AMD3100 is a bicyclam molecule that requires subcutaneous injection and is limited by significant dose-limiting toxicity, including thrombocytopenia and cardiotoxicity [2]. AMD070, while orally bioavailable, suffers from CYP2D6-dependent metabolism leading to variable exposure [2]. USL-311 is chemically and pharmacologically distinct, being a synthetic heterocyclic compound with a unique diazepane-piperidine scaffold that confers specific binding properties [3]. Therefore, substituting USL-311 with another CXCR4 antagonist without rigorous experimental validation introduces significant risk of altering experimental outcomes and clinical translatability.

USL-311 Differential Evidence: Quantified Performance Benchmarks vs. Comparators


Oral Bioavailability of USL-311 vs. Parenteral CXCR4 Antagonist AMD3100

USL-311 is an orally bioavailable inhibitor of CXCR4, a critical differentiator from the bicyclam antagonist AMD3100 (Plerixafor), which requires subcutaneous injection due to poor oral absorption [1]. Oral bioavailability is a key advantage for chronic dosing regimens and reduces patient burden. The development of USL-311 as an oral agent directly addresses the significant clinical limitations associated with the parenteral administration of AMD3100 [2].

Oral Bioavailability Pharmacokinetics CXCR4 Antagonist

USL-311 Clinical Development Stage in GBM vs. Other CXCR4 Antagonists

USL-311 has progressed to a dedicated Phase 1/2 clinical trial (NCT02765165) specifically evaluating its safety and efficacy in subjects with advanced solid tumors and relapsed/recurrent glioblastoma multiforme (GBM) [1]. In contrast, other CXCR4 antagonists like plerixafor and motixafortide are primarily investigated in pancreatic ductal adenocarcinoma (PDAC) and hematopoietic stem cell mobilization [2]. This trial-specific indication focus provides a unique clinical validation dataset for USL-311 in neuro-oncology applications.

Glioblastoma Clinical Trial CXCR4 Inhibitor

USL-311 Exhibits High Chemical Purity Suitable for Consistent Research Outcomes

Commercial sourcing of USL-311 consistently demonstrates high chemical purity, with vendors reporting levels of ≥99.0% and 99.82% . This high purity is essential for minimizing off-target effects in cell-based assays and ensuring reliable, reproducible in vivo pharmacokinetic and efficacy studies. While purity specifications are a standard quality metric, the consistently high values for USL-311 from multiple reputable suppliers reduce the risk of batch-to-batch variability.

Chemical Purity Quality Control Reproducibility

USL-311 Patent and Intellectual Property Landscape Defines Unique Commercial Space

The specific chemical structure of USL-311 is protected under patent WO2018162924A1, which claims the use of 6-{4-[1-(Propan-2-yl)piperidin-4-yl]-1,4-diazepan-1-yl}-N-(pyridin-4-yl)pyridine-2-carboxamide for the treatment of various cancers, including breast, bladder, colon, rectum, and liver [1]. This patent protection is a formal legal recognition of its unique composition of matter and intended therapeutic use, distinguishing it from other CXCR4 antagonists in both the research and potential commercial markets.

Patent Intellectual Property Chemical Structure

USL-311 in Practice: Recommended Research and Preclinical Application Scenarios


Oral Dosing Studies in Murine Xenograft Models of GBM

Given its oral bioavailability [1] and clinical validation in a GBM-focused trial [2], USL-311 is ideally suited for chronic oral dosing in orthotopic or subcutaneous murine models of glioblastoma. Researchers can administer the compound via oral gavage to achieve sustained target engagement, avoiding the stress and inflammation associated with repeated injections required for parenteral agents like AMD3100 [1]. This facilitates long-term studies of tumor progression and metastasis.

Investigation of CXCR4/SDF-1 Axis in Breast, Bladder, Colon, Rectal, and Liver Cancer

The patent application WO2018162924A1 specifically claims the use of USL-311 for the treatment of cancers of the breast, bladder, colon, rectum, and liver [3]. This provides a strong rationale for prioritizing USL-311 over other CXCR4 antagonists in preclinical models of these malignancies. Researchers investigating the role of the CXCR4/SDF-1 chemokine axis in these specific cancer types can leverage the compound's documented intellectual property and potential future clinical path.

Combination Therapy Studies with Lomustine (CCNU) in Solid Tumors

The Phase 1/2 clinical trial NCT02765165 is designed to evaluate USL-311 both as a single agent and in combination with lomustine [2]. This establishes a direct clinical precedent for combining USL-311 with a standard-of-care alkylating agent in solid tumors. Preclinical researchers can therefore use this combination as a clinically relevant benchmark for assessing novel chemo-immunotherapy or radio-sensitization strategies involving CXCR4 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for USL311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.